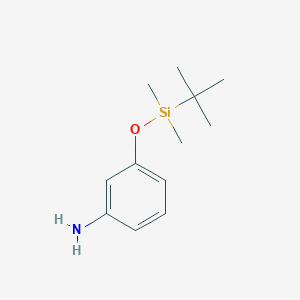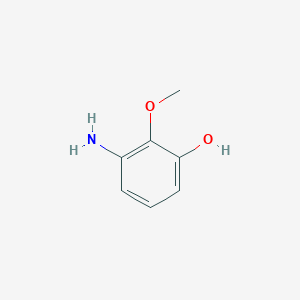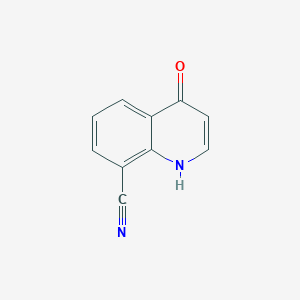
4-Hydroxy-8-cyanoquinoline
説明
4-Hydroxy-8-cyanoquinoline is a heterocyclic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol.
科学的研究の応用
4-Hydroxy-8-cyanoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and antifungal activities, making it a valuable lead compound for drug development.
Medicine: It is used in the development of therapeutic agents for diseases such as cancer and Alzheimer’s disease.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
将来の方向性
Compounds containing the 8-Hydroxyquinoline moiety, such as 4-Hydroxy-8-cyanoquinoline, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
作用機序
Target of Action
Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This suggests that 4-Hydroxy-8-cyanoquinoline may interact with its targets through a similar mechanism, leading to changes in the biological activities of these targets.
Biochemical Pathways
It is known that 8-hydroxyquinoline derivatives can affect various biochemical pathways, leading to their diverse biological activities
Pharmacokinetics
The chemical properties of this compound, such as its predicted boiling point of 4027±250 °C and a pKa of 317±040 , may influence its ADME properties and thus its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by 8-hydroxyquinoline derivatives, it is likely that this compound could have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
4-Hydroxy-8-cyanoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions such as copper, zinc, bismuth, manganese, magnesium, cadmium, nickel, iron, and aluminum . These interactions are crucial for its biological activity, as the compound can act as a chelating agent, binding to metal ions and affecting their availability and function in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antimicrobial, anticancer, and antifungal effects, making it a valuable compound in medical research . The compound affects cell function by interfering with cell signaling pathways, altering gene expression, and impacting cellular metabolism. For instance, it has been observed to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their function. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes, such as the inhibition of cell proliferation and the induction of cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anticancer activity. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, it has been shown to influence the synthesis and degradation of certain biomolecules, impacting overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions determine the compound’s localization and its ability to exert its effects on target cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its ability to modulate cellular processes. For instance, the compound’s presence in the nucleus can impact gene expression, while its localization in the cytoplasm can influence metabolic activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-cyanoquinoline typically involves the reaction of acrylonitrile with 2-chloro-3-formyl quinoline derivatives. This reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), resulting in the formation of 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives . Another method involves the Meth Cohn process, which is a well-established procedure for synthesizing quinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反応の分析
Types of Reactions: 4-Hydroxy-8-cyanoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
類似化合物との比較
8-Hydroxyquinoline: Shares the hydroxyl group at position 8 but lacks the cyano group.
4-Hydroxyquinoline: Similar structure but without the cyano group at position 8.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-Hydroxy-8-cyanoquinoline is unique due to the presence of both hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its ability to form metal complexes and exhibit potent biological effects .
特性
IUPAC Name |
4-oxo-1H-quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERFNFGHIWLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564078 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-55-6, 848128-91-6 | |
| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


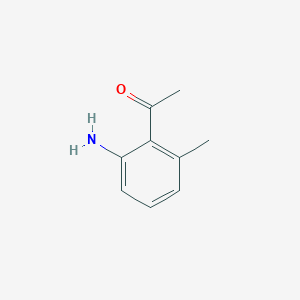
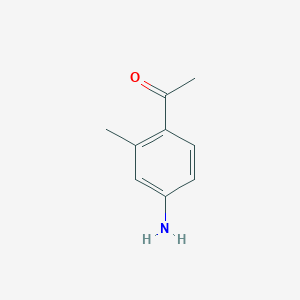

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

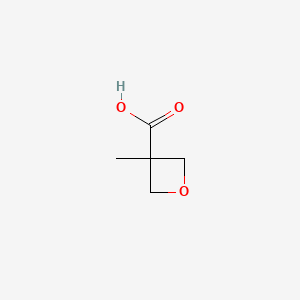
![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)


